molecular formula C16H16BrN B12321549 (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- CAS No. 2844-19-1

(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl-

Cat. No.: B12321549
CAS No.: 2844-19-1
M. Wt: 302.21 g/mol
InChI Key: OJAOHXMMLZIIOY-ONEGZZNKSA-N
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Description

(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- is an organic compound that belongs to the class of stilbenes. Stilbenes are compounds characterized by a 1,2-diphenylethylene structure. This particular compound features a bromine atom attached to one of the phenyl rings and a dimethylamino group attached to the other phenyl ring. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- typically involves a multi-step process:

    Bromination: The starting material, 4-phenylbenzaldehyde, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromobenzaldehyde.

    Wittig Reaction: The 4-bromobenzaldehyde is then subjected to a Wittig reaction with a phosphonium ylide to form the (E)-4-(2-(4-bromophenyl)ethenyl)benzaldehyde.

    Reductive Amination: The final step involves reductive amination of the (E)-4-(2-(4-bromophenyl)ethenyl)benzaldehyde with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl-.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amine derivatives.

    Substitution: Hydroxy, cyano, or alkoxy derivatives.

Scientific Research Applications

(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(2-Phenylethenyl)benzenamine, N,N-dimethyl-: Lacks the bromine atom, resulting in different reactivity and biological activity.

    (E)-4-(2-(4-Chlorophenyl)ethenyl)benzenamine, N,N-dimethyl-: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.

    (E)-4-(2-(4-Methylphenyl)ethenyl)benzenamine, N,N-dimethyl-: Features a methyl group instead of bromine, affecting its reactivity and interactions.

Uniqueness

(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential for halogen bonding. This makes it a valuable compound in synthetic chemistry and drug development.

Properties

2844-19-1

Molecular Formula

C16H16BrN

Molecular Weight

302.21 g/mol

IUPAC Name

4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H16BrN/c1-18(2)16-11-7-14(8-12-16)4-3-13-5-9-15(17)10-6-13/h3-12H,1-2H3/b4-3+

InChI Key

OJAOHXMMLZIIOY-ONEGZZNKSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br

Origin of Product

United States

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